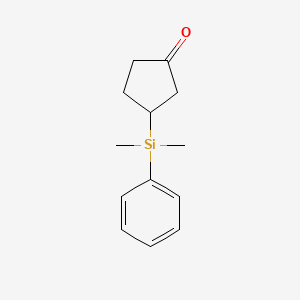
Cyclopentanone, 3-(dimethylphenylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethyl(phenyl)silyl)cyclopentanone is an organosilicon compound with the molecular formula C13H18OSi It is characterized by the presence of a cyclopentanone ring substituted with a dimethyl(phenyl)silyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethyl(phenyl)silyl)cyclopentanone typically involves the reaction of cyclopentanone with dimethyl(phenyl)silyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of a silyl enolate intermediate, which then undergoes silylation to yield the desired product .
Industrial Production Methods
While specific industrial production methods for 3-(Dimethyl(phenyl)silyl)cyclopentanone are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethyl(phenyl)silyl)cyclopentanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction could produce silanes .
Scientific Research Applications
3-(Dimethyl(phenyl)silyl)cyclopentanone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: It is utilized in the production of silicon-containing materials and catalysts.
Mechanism of Action
The mechanism by which 3-(Dimethyl(phenyl)silyl)cyclopentanone exerts its effects involves the interaction of the silyl group with various molecular targets. The silyl group can stabilize reactive intermediates, facilitate the formation of carbon-silicon bonds, and influence the reactivity of the cyclopentanone ring. These interactions are crucial for the compound’s role in organic synthesis and other applications .
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilylcyclopentanone
- Phenylsilylcyclopentanone
- Dimethylsilylcyclopentanone
Uniqueness
3-(Dimethyl(phenyl)silyl)cyclopentanone is unique due to the presence of both dimethyl and phenyl groups attached to the silicon atom. This combination imparts distinct reactivity and stability compared to other silyl-substituted cyclopentanones. The phenyl group enhances the compound’s ability to participate in various chemical reactions, while the dimethyl groups provide steric protection .
Properties
CAS No. |
109023-10-1 |
|---|---|
Molecular Formula |
C13H18OSi |
Molecular Weight |
218.37 g/mol |
IUPAC Name |
3-[dimethyl(phenyl)silyl]cyclopentan-1-one |
InChI |
InChI=1S/C13H18OSi/c1-15(2,12-6-4-3-5-7-12)13-9-8-11(14)10-13/h3-7,13H,8-10H2,1-2H3 |
InChI Key |
ATYQIQHFAGEZRO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1CCC(=O)C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




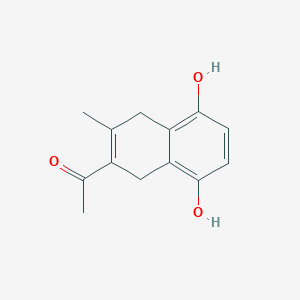
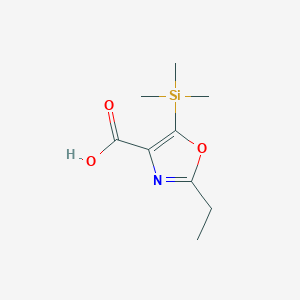
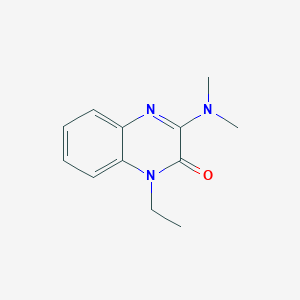
![8-Methyl-9-(2-pyridinyl)-7-oxa-8-azadispiro[2.0.2.3]nonane](/img/structure/B11887381.png)



![4,8-Dimethyl-5,7-dihydropyrrolo[2,3-f]indole-2,6(1H,3H)-dione](/img/structure/B11887413.png)


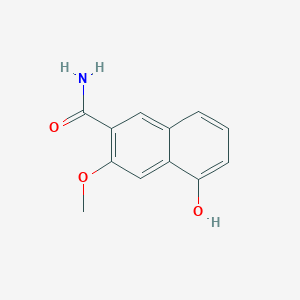
![4-Isopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11887446.png)
